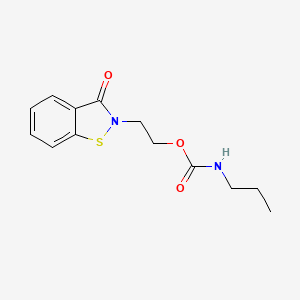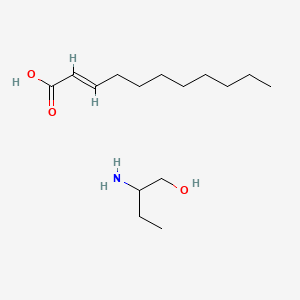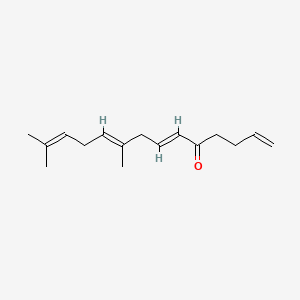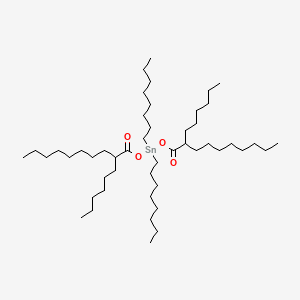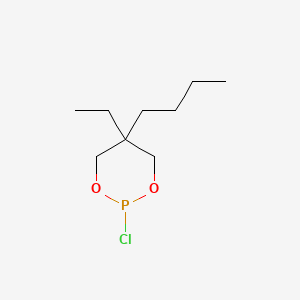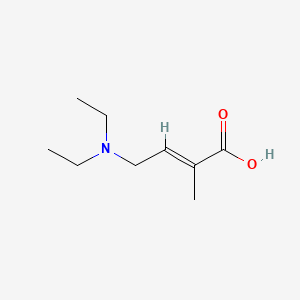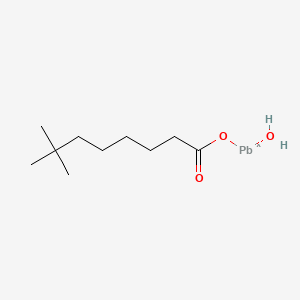
Hydroxy(neodecanoato-O)lead
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy(neodecanoato-O)lead is a chemical compound with the molecular formula C10H21O3Pb and a molecular weight of 396.47194 g/mol . It is also known by its IUPAC name, 7,7-dimethyloctanoyloxylead;hydrate . This compound is categorized under heterocyclic organic compounds and is primarily used for experimental and research purposes .
Méthodes De Préparation
The synthesis of Hydroxy(neodecanoato-O)lead typically involves the reaction of lead salts with neodecanoic acid under controlled conditions. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Hydroxy(neodecanoato-O)lead undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while reduction may yield lead hydrides .
Applications De Recherche Scientifique
Hydroxy(neodecanoato-O)lead has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological systems and processes, particularly in the context of lead’s effects on biological organisms.
Medicine: It is used in the development of lead-based pharmaceuticals and in the study of lead’s pharmacokinetics and pharmacodynamics.
Industry: It is used in the production of lead-based materials and products, including batteries and pigments
Mécanisme D'action
The mechanism of action of Hydroxy(neodecanoato-O)lead involves its interaction with molecular targets and pathways within biological systems. Lead compounds are known to interfere with various biochemical processes, including enzyme function and cellular signaling pathways. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
Comparaison Avec Des Composés Similaires
Hydroxy(neodecanoato-O)lead can be compared with other lead-based compounds, such as lead acetate and lead nitrate. These compounds share similar chemical properties but differ in their specific applications and effects. For example:
Lead acetate: Used in the production of lead-based pigments and as a reagent in chemical synthesis.
Lead nitrate: Used in the production of lead-based explosives and as a reagent in chemical analysis.
This compound is unique in its specific structure and the presence of the neodecanoato group, which imparts distinct chemical and physical properties .
Propriétés
Numéro CAS |
71753-04-3 |
|---|---|
Formule moléculaire |
C10H21O3Pb |
Poids moléculaire |
396 g/mol |
InChI |
InChI=1S/C10H20O2.H2O.Pb/c1-10(2,3)8-6-4-5-7-9(11)12;;/h4-8H2,1-3H3,(H,11,12);1H2;/q;;+1/p-1 |
Clé InChI |
OITRSGUGTZOHHK-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)CCCCCC(=O)O[Pb].O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




